molecular formula C15H26FNO4 B2668637 tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate CAS No. 2172541-40-9

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate

Cat. No. B2668637
M. Wt: 303.374
InChI Key: VFBMYPLSVDZKSE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate, also known as TEFA, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. Specifically, tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.

Biochemical And Physiological Effects

Tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.

Advantages And Limitations For Lab Experiments

Tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it has been shown to have potent biological activity. However, there are also limitations to its use. For example, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of HDACs based on the tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate scaffold. Another area of interest is the investigation of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action and biological effects of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate.

Synthesis Methods

Tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate can be synthesized through a multistep process involving various chemical reactions. One common method involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl 2-fluoro-2-oxoacetate in the presence of a base such as sodium hydride. The resulting intermediate product is then subjected to further reactions to yield tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate.

Scientific Research Applications

Tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate has been used in a variety of scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potential as a scaffold for the development of new drugs due to its ability to interact with biological targets.

properties

IUPAC Name

tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26FNO4/c1-5-20-13(18)12(16)11-7-6-9-17(10-8-11)14(19)21-15(2,3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBMYPLSVDZKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCN(CC1)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate

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